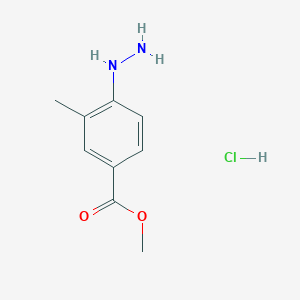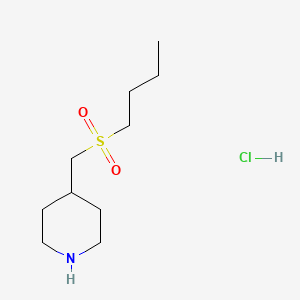
3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride
Overview
Description
3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a fluoropropan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride typically involves multiple steps, starting with the chlorination of phenyl compounds followed by fluorination and amination processes. The reaction conditions often require the use of strong bases, acids, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed: The major products formed from these reactions include chlorinated and fluorinated derivatives, as well as amines and amides, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: In the medical field, this compound is investigated for its potential use in drug discovery and development. It may be used to create new medications for treating various diseases, including neurological disorders and infections.
Industry: In industry, this compound finds applications in the manufacture of dyes, polymers, and other materials. Its chemical properties make it valuable for producing high-performance products.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its application. The exact mechanism can vary based on the biological system and the specific conditions under which it is used.
Comparison with Similar Compounds
3-(3-Chlorophenyl)propionic acid
3-Chlorophenol
3-Chlorophenyl isothiocyanate
Uniqueness: 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride stands out due to its unique combination of chlorophenyl and fluoropropan-1-amine groups. This distinct structure provides it with specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYWDAQNTVSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)




![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)
![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)



![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)


